(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Allylation: The key step involves the allylation of the isoquinoline derivative. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Allyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.
Industrial Applications: The compound is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, potentially affecting dopamine or serotonin receptors, which are implicated in various neurological conditions.
Comparison with Similar Compounds
Similar Compounds
®-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound, which may have different biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the allyl group, leading to different chemical reactivity and biological properties.
2-Allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which may affect its interaction with molecular targets.
Uniqueness
(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of both allyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
56254-46-7 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H21NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h5,9-11H,1,6-8H2,2-4H3 |
InChI Key |
IPBZWOHTYPFMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CC=C)OC)OC |
Origin of Product |
United States |
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